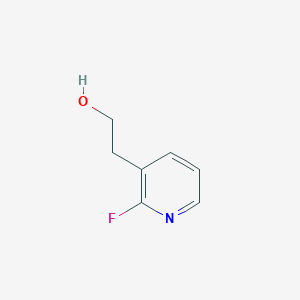

2-(2-Fluoropyridin-3-yl)ethanol

Beschreibung

Significance of Fluorine in Contemporary Organic Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry. acs.orgchemxyne.comtandfonline.com Fluorine, being the most electronegative element, imparts profound changes to a molecule's physicochemical and biological properties when it replaces a hydrogen atom or other functional groups. acs.orgchemxyne.com These modifications can include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug. acs.org

Increased Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with biological targets, such as enzymes and receptors. chemxyne.comnih.gov

Altered Physicochemical Properties: Fluorine substitution can influence a molecule's acidity (pKa), lipophilicity, and membrane permeability, which are critical parameters for drug absorption and distribution. tandfonline.comvictoria.ac.nz

Conformational Control: The size and electronic nature of fluorine can restrict the conformational flexibility of a molecule, locking it into a bioactive shape. victoria.ac.nz

Furthermore, the radioactive isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET), a powerful in vivo imaging technique crucial for drug discovery and medical diagnostics. chemxyne.comvictoria.ac.nz The growing importance of fluorinated compounds continues to drive the development of novel and more efficient fluorination methods in organic synthesis. victoria.ac.nz

Role of Pyridine (B92270) Scaffolds as Versatile Chemical Building Blocks

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery and materials science. nih.govnih.govrsc.org Its prevalence stems from a combination of unique chemical and physical properties:

Biological Activity: The pyridine motif is present in numerous natural products, including vitamins and alkaloids, and is a core component of many FDA-approved drugs. nih.govnih.govrsc.org Pyridine-containing compounds have demonstrated a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. nih.gov

Synthetic Versatility: The pyridine ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships. ajrconline.org Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated to improve water solubility. ajrconline.org

Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a benzene (B151609) ring, offering a way to modulate a compound's properties while maintaining a similar size and shape.

The ease of modification and the significant impact on pharmacological profiles make pyridine and its derivatives highly sought-after building blocks for medicinal chemists. nih.govrsc.org

Overview of 2-(2-Fluoropyridin-3-yl)ethanol's Position in Academic Chemical Research

The specific compound, 2-(2-Fluoropyridin-3-yl)ethanol, is a distinct isomer within the family of fluorinated pyridine ethanol (B145695) derivatives. While its constituent parts—the 2-fluoropyridine (B1216828) core and the ethanol side chain—are well-established motifs in chemical research, the combined entity appears to be a more specialized or emerging area of investigation.

Currently, 2-(2-Fluoropyridin-3-yl)ethanol is commercially available from various chemical suppliers, indicating its accessibility for research and development purposes. bldpharm.com However, a comprehensive review of published academic literature reveals a limited number of studies specifically detailing the synthesis, properties, or applications of this particular isomer. Much of the existing research on related compounds focuses on isomers such as (5-fluoropyridin-3-yl)methanol (B1218007) or other substituted pyridine ethanols like 2-(5-ethylpyridin-2-yl)ethanol, which have been investigated for their potential antimicrobial properties. researchgate.netsigmaaldrich.com The synthesis of related structures, for instance, 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives, has been explored for their potential as topoisomerase inhibitors. nih.gov

The relative scarcity of dedicated research on 2-(2-Fluoropyridin-3-yl)ethanol suggests that it may be a novel building block with untapped potential, or it may be utilized in proprietary industrial research that is not publicly disclosed. Its structural features, however, position it as a potentially valuable intermediate for the synthesis of more complex molecules in medicinal chemistry and materials science.

Chemical Compound Data

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-fluoropyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNKQVWLOKBXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of the 2 2 Fluoropyridin 3 Yl Ethanol Scaffold

Nucleophilic Aromatic Substitution (SNAr) on the Fluoropyridine Moiety

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of the 2-fluoropyridine (B1216828) core. nih.gov The fluorine atom at the C-2 position is an excellent leaving group, activated by the ring nitrogen, facilitating its displacement by a wide range of nucleophiles.

The mechanism of SNAr reactions on aromatic rings is a subject of extensive study. nih.gov For activated systems like 2-fluoropyridines, the reaction typically proceeds via a two-step addition-elimination pathway. nih.govwikipedia.org This process involves the initial attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the pyridine (B92270) ring is temporarily broken in this step. The stability of this intermediate is a key factor in determining the reaction's feasibility. stackexchange.com

In the case of substitution at the 2-position of a pyridine ring, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.com This provides significant stabilization, making the C-2 and C-4 positions particularly susceptible to nucleophilic attack. stackexchange.com The reaction concludes with the departure of the fluoride (B91410) leaving group, which restores the aromaticity of the ring.

While the classical two-step mechanism is widely accepted, recent studies suggest that some SNAr reactions may proceed through a more concerted (cSNAr) mechanism, where the bond formation and bond breaking occur in a single transition state. nih.govreddit.com The exact mechanism can exist on a continuum and may be influenced by the specific nucleophile and reaction conditions. nih.gov For 2-halopyridines, a more concerted mechanism has been considered, which could contribute to the high reactivity observed. reddit.com The rate of substitution for 2-fluoropyridine is noted to be significantly faster than for its 2-chloro counterpart, highlighting the superior nature of fluoride as a leaving group in these activated systems. researchgate.net

SNAr reactions on the 2-(2-Fluoropyridin-3-yl)ethanol scaffold are highly regioselective. The activating effect of the pyridine nitrogen strongly directs nucleophilic attack to the C-2 and C-4 positions. stackexchange.com Given that the leaving group in this scaffold is at the C-2 position, substitution occurs exclusively at this site. The ethanol (B145695) side chain at the C-3 position can exert a steric influence, potentially affecting the rate of reaction but not its regioselectivity.

The substrate scope for SNAr reactions on 2-fluoropyridines is broad, allowing for the introduction of a diverse array of functional groups. nih.govacs.org A variety of nucleophiles can be employed, leading to the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. nih.gov Research has demonstrated successful substitutions using alcohols, phenols, amines, amides, and various heterocycles. acs.orgacs.org This versatility makes the 2-(2-fluoropyridin-3-yl)ethanol scaffold a valuable building block in medicinal chemistry and materials science. researchgate.net

Table 1: Substrate Scope in SNAr Reactions of Fluoropyridines

| Nucleophile Class | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Oxygen | Primary, secondary, and tertiary alcohols | Ether | acs.org |

| Phenols | Aryl Ether | acs.org | |

| Nitrogen | Primary and secondary amines | Amine | acs.org |

| N-Heterocycles (e.g., pyrazole) | N-Aryl Heterocycle | researchgate.net | |

| Amides | N-Aryl Amide | acs.org | |

| Carbon | Cyanide | Nitrile | acs.org |

| Alkyl Cyanides (carbanions) | Substituted Pyridine | acs.org |

| Sulfur | Thiols | Thioether | acs.org |

The efficiency of SNAr reactions on 2-fluoropyridines can be significantly enhanced through the careful optimization of reaction conditions. Key parameters include the choice of base, solvent, and temperature. acs.orgresearchgate.net In many cases, a base is required to deprotonate the nucleophile, increasing its reactivity. For instance, the use of a strong, non-nucleophilic organic superbase like t-Bu-P4 has been shown to effectively catalyze SNAr reactions of aryl fluorides, even for less activated substrates. acs.org The addition of molecular sieves can also improve yields by trapping the hydrogen fluoride (HF) byproduct. acs.org

Temperature is another critical factor. While some reactions proceed efficiently at room temperature, others require heating to achieve reasonable rates and yields. researchgate.net For example, the radiofluorination of substituted 2-nitropyridines has been optimized at temperatures around 140°C to achieve high radiochemical yields in short reaction times. researchgate.net

Modern techniques such as high-throughput experimentation (HTE) and flow chemistry are increasingly being used to rapidly screen a wide range of conditions and identify the optimal parameters for a specific SNAr transformation. nih.gov This approach allows for the efficient optimization of solvents, bases, and temperature, leading to improved yields and selectivity. nih.gov

Table 2: Examples of Optimized Conditions for SNAr on Fluoroarenes

| Substrate | Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobiphenyl | 2-Phenylpropionitrile | t-Bu-P4 (20 mol %), 4 Å MS, Toluene, 80 °C, 18 h | 91% | acs.org |

| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride | K[¹⁸F]F-K222, DMSO, 140 °C, 30 min | 81% | researchgate.net |

Transformations of the Ethanol Side Chain

The ethanol side chain provides a secondary site for chemical modification, independent of the fluoropyridine core. The primary hydroxyl group is a versatile handle for a range of functional group interconversions.

The primary alcohol of the 2-(2-Fluoropyridin-3-yl)ethanol scaffold can undergo numerous well-established transformations. fiveable.meimperial.ac.uk These reactions allow for the synthesis of a wide variety of derivatives with different physical and chemical properties.

Oxidation: The hydroxyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidation, for example with potassium permanganate (B83412) or chromic acid, would yield the corresponding carboxylic acid.

Conversion to Halides: The alcohol can be converted into an alkyl halide, which is a useful intermediate for further nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is commonly used to produce the chloride, while phosphorus tribromide (PBr₃) yields the bromide. vanderbilt.edu

Etherification: In the presence of a base and an alkyl halide, the hydroxyl group can be deprotonated to form an alkoxide, which then undergoes Williamson ether synthesis to form an ether.

Esterification: Reaction with a carboxylic acid or an acyl chloride under appropriate conditions (e.g., Fischer esterification or reaction in the presence of a base) will produce the corresponding ester.

Conversion to Leaving Groups: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. vanderbilt.edu These activated alcohols are highly susceptible to substitution by a wide range of nucleophiles.

Table 3: Common Functional Group Interconversions of the Hydroxyl Group

| Reagent(s) | Product Functional Group |

|---|---|

| PCC, CH₂Cl₂ | Aldehyde |

| KMnO₄, NaOH, H₂O | Carboxylic Acid |

| SOCl₂, pyridine | Alkyl Chloride |

| PBr₃, pyridine | Alkyl Bromide |

| 1. NaH; 2. R-Br | Ether |

| R'COCl, pyridine | Ester |

Direct functionalization of the sp³-hybridized carbons of the ethylene (B1197577) bridge is challenging and typically requires harsh, radical-based conditions which may not be compatible with the other functional groups in the molecule. However, the carbon atom adjacent to the pyridine ring (the "benzylic-like" position) may exhibit slightly enhanced reactivity due to the influence of the aromatic system. For instance, deprotonation at this site could be possible under very strong basic conditions, although this is not a common transformation. For most synthetic applications, the ethylene linker is considered a stable and robust spacer, and reactions are selectively directed towards the more reactive fluoropyridine ring or the hydroxyl group.

Metal-Catalyzed Transformations of Fluoropyridine-Substituted Scaffolds

Metal-catalyzed reactions are pivotal in modern organic chemistry for their efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds. The 2-(2-fluoropyridin-3-yl)ethanol scaffold, with its electron-deficient fluoropyridine ring, is a prime candidate for a variety of such transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds. mdpi.com These reactions typically involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netmdpi.com In the context of 2-(2-Fluoropyridin-3-yl)ethanol, the fluorine atom at the 2-position of the pyridine ring can act as a leaving group in these coupling reactions, although C-F bond activation is generally more challenging than that of other halogens.

The reactivity of fluoroarenes in Suzuki-Miyaura coupling is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can facilitate the reaction. The high electronegativity of fluorine can accelerate the substitution of other halogens on the pyridine ring. nih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov This enhanced reactivity allows for Suzuki-Miyaura reactions to be conducted under milder conditions.

Recent studies have demonstrated the successful Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various hetero(aryl) boronic acids and esters to produce 2-arylpyridines. claremont.edu These reactions can be effectively catalyzed by Pd(dppf)Cl2 at temperatures ranging from 65 to 100 °C, even in the presence of water and oxygen. claremont.edu While the direct Suzuki-Miyaura coupling involving the C-F bond of 2-(2-Fluoropyridin-3-yl)ethanol is a specific area for further investigation, the existing literature on fluoropyridines suggests its feasibility.

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling of fluorinated pyridine derivatives.

Table 1: Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Fluorinated Pyridine Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactants | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-Fluoropyridine, Phenylboronic acid | 2-Phenylpyridine | Moderate |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 80-100 | 2-Fluoropyridine derivatives, Arylboronic acids | 2-Arylpyridines | Good |

| Pd/C | None | K₂CO₃ | DMF/H₂O | 110 | 1-Bromo-4-fluorobenzene, 4-Fluorophenylboronic acid | 4,4'-Difluorobiphenyl | >95 |

This table is a generalized representation based on typical conditions reported in the literature for similar substrates.

Ruthenium-Catalyzed Direct sp3 Arylation Directed by Pyridine

Ruthenium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. The pyridine moiety in the 2-(2-Fluoropyridin-3-yl)ethanol scaffold can act as a directing group, facilitating the arylation of sp3 C-H bonds. nih.gov This approach offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Research has shown that ruthenium catalysts can effectively arylate benzylic sp3 carbons of acyclic amines with arylboronates, where a pyridine ring serves as the directing group. nih.gov The efficiency of this C-H activation is significantly enhanced by substitution at the 3-position of the pyridine ring. acs.orgnih.gov This is attributed to a conformational preference that brings the target C-H bond in closer proximity to the metal center, facilitating the insertion step. acs.orgnih.gov

While direct examples involving 2-(2-Fluoropyridin-3-yl)ethanol are not prevalent in the cited literature, the principles of pyridine-directed sp3 C-H arylation are applicable. The reaction would likely proceed via the formation of a ruthenacycle intermediate, followed by reaction with an arylating agent. The reaction is known for its remarkable functional group tolerance and can often be carried out under neutral conditions. acs.orgnih.gov

Table 2: Key Features of Ruthenium-Catalyzed Pyridine-Directed sp3 Arylation

| Feature | Description |

|---|---|

| Catalyst | Typically a ruthenium(II) or ruthenium(0) complex. |

| Directing Group | The pyridine nitrogen atom coordinates to the ruthenium center, directing the C-H activation to a specific position. |

| Arylating Agent | Arylboronates are commonly used. |

| Regioselectivity | The reaction is highly regioselective, favoring the arylation of sp3 C-H bonds at a specific distance from the directing group. |

| Reaction Conditions | Often carried out in organic solvents at elevated temperatures. Can be performed in the presence of various functional groups. |

Cyclization and Heterocycle Formation Reactions

The presence of both a pyridine ring and a hydroxyl group in the 2-(2-Fluoropyridin-3-yl)ethanol scaffold allows for various intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems.

Intramolecular Cyclizations Involving Pyridine Alcohol Derivatives

The nucleophilic character of the hydroxyl group and the electrophilic nature of the pyridine ring (or its activated forms) can be exploited to construct fused ring systems. For example, intramolecular nucleophilic attack of a pyridine nitrogen on an appended aldehyde has been shown to form a pyridinium-fused heterocycle in a pH-dependent reversible manner. acs.orgresearchgate.net While this involves an aldehyde, similar principles can be applied to the alcohol in 2-(2-Fluoropyridin-3-yl)ethanol, potentially after oxidation to the corresponding aldehyde or through activation of the hydroxyl group.

The formation of a pyridinium ion intermediate is a common step in many reactions involving pyridine derivatives. acs.org This intermediate can then be susceptible to intramolecular attack by a nucleophile. In the case of 2-(2-Fluoropyridin-3-yl)ethanol, protonation or activation of the alcohol could facilitate its attack on the pyridine ring, leading to a cyclized product.

Cascade Reactions Leading to Fluoropyridine Systems

Cascade reactions, where a series of transformations occur in a single pot, offer an efficient route to complex molecules from simple starting materials. qsstudy.com The 2-(2-Fluoropyridin-3-yl)ethanol scaffold can be envisioned as a precursor in cascade sequences to generate more elaborate fluorinated heterocyclic systems.

For instance, a method for synthesizing diversely substituted 3-fluoropyridines from two ketone components has been described. acs.org This process involves a photoredox-mediated coupling followed by a one-pot condensation with an ammonia (B1221849) source. While not directly starting from 2-(2-Fluoropyridin-3-yl)ethanol, this illustrates the modular strategies available for constructing substituted fluoropyridines. It is conceivable that the ethanol side chain of 2-(2-Fluoropyridin-3-yl)ethanol could be modified and then participate in a cascade reaction to build additional rings onto the fluoropyridine core.

The development of cascade reactions often relies on the careful orchestration of reactivity. The different functional groups within the 2-(2-Fluoropyridin-3-yl)ethanol molecule provide multiple handles for initiating such sequences, making it a valuable building block in the synthesis of complex, fluorine-containing molecules.

Applications of 2 2 Fluoropyridin 3 Yl Ethanol As a Versatile Synthetic Building Block

Construction of Advanced Fluorinated Heterocyclic Systems

The dual reactivity of 2-(2-Fluoropyridin-3-yl)ethanol, stemming from its nucleophilic hydroxyl group and the electrophilic fluorinated pyridine (B92270) core, provides a powerful platform for the synthesis of a variety of fused and derivatized heterocyclic structures. These scaffolds are of significant interest in medicinal chemistry and materials science due to the often-enhanced biological activity and modified physicochemical properties imparted by the fluorine atom.

The construction of fused pyridine ring systems is a cornerstone of modern synthetic chemistry, and 2-(2-Fluoropyridin-3-yl)ethanol serves as a key precursor in this endeavor. For instance, the synthesis of novel quinazolines can be achieved through multi-step reaction sequences that leverage the reactivity of both the fluoro and ethanol (B145695) substituents. A general approach may involve the initial conversion of the ethanol moiety to a more reactive group, followed by a cyclization reaction with a suitable partner. For example, a CsOH-mediated aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles has been reported for the synthesis of 2-substituted quinazolines. rsc.org While this specific example doesn't start with 2-(2-Fluoropyridin-3-yl)ethanol, a similar strategy could be envisioned where the ethanol group is first oxidized to an aldehyde or carboxylic acid, and then subjected to condensation and cyclization reactions. Another approach involves the annulation of anthranilic esters with N-pyridyl ureas to form quinazoline-2,4-diones. nih.gov

Similarly, the synthesis of more complex fused systems like benzoimidazotriazines and pyridoindoles can be envisioned. The synthesis of pyridoindoles, for example, often involves the formation of a bond between the pyridine ring and an indole (B1671886) nucleus. The functional handles on 2-(2-Fluoropyridin-3-yl)ethanol could facilitate such a union through various cross-coupling or condensation strategies. For instance, the ethanol group could be transformed into a leaving group for a nucleophilic substitution reaction with an indole derivative.

The synthesis of 2-glycosyl-quinazolines has been achieved through an Iridium-catalyzed C-H activation/annulation process, highlighting the potential for advanced catalytic methods in constructing such fused systems. rsc.org

Table 1: Synthetic Strategies for Fused Pyridine Ring Systems

| Fused System | General Synthetic Approach | Key Reactions |

| Quinazolines | Cyclocondensation of a 2-aminopyridine (B139424) derivative with a suitable carbonyl or nitrile compound. | Aerobic oxidative cyclocondensation, Annulation of anthranilic esters. rsc.orgnih.gov |

| Pyridoindoles | Formation of a bond between the pyridine and indole rings. | Cross-coupling reactions, Nucleophilic substitution. |

The versatility of 2-(2-Fluoropyridin-3-yl)ethanol extends to its use in the synthesis of other important heterocyclic scaffolds like pyrimidines and pyrroles. The construction of a pyrimidine (B1678525) ring typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. The functional groups of 2-(2-Fluoropyridin-3-yl)ethanol could be elaborated to participate in such cyclization reactions.

For the synthesis of pyrrole (B145914) structures, various methods are available, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. The ethanol group of 2-(2-Fluoropyridin-3-yl)ethanol could be a starting point for the elaboration into a suitable amine-containing fragment for such a reaction. A notable example in a related context is the design of a fluoropyridine-based maleimide (B117702) reagent for peptide and protein labeling, which incorporates a pyrrole-2,5-dione moiety. nih.gov This highlights the utility of the fluoropyridine scaffold in constructing complex molecules containing pyrrole-derived structures.

Oxazolidinones are a critical class of heterocycles, with many exhibiting potent antibacterial activity. The synthesis of oxazolidinone scaffolds incorporating the fluoropyridine moiety from 2-(2-Fluoropyridin-3-yl)ethanol is a promising area of research. A common method for synthesizing 2-oxazolidinones involves the reaction of an ethanolamine (B43304) with a phosgene (B1210022) equivalent like dimethyl carbonate. wikipedia.org The 2-(2-Fluoropyridin-3-yl)ethanol can be converted to the corresponding amino alcohol, which can then undergo cyclization to form the desired oxazolidinone.

Microwave-assisted synthesis has been shown to be an efficient method for preparing oxazolidin-2-ones from amino alcohols and ethyl carbonate, offering improved yields and reduced reaction times. nih.gov Chiral oxazolidinones, which are valuable as chiral auxiliaries in asymmetric synthesis, can also be prepared. nih.govorgsyn.org The synthesis often involves the use of chiral amino alcohols as starting materials. nih.gov Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides is a known method for further functionalization. organic-chemistry.org

Table 2: Synthesis of Oxazolidinone Scaffolds

| Starting Material | Reagents | Key Features |

| Amino alcohol derived from 2-(2-Fluoropyridin-3-yl)ethanol | Diethyl carbonate, Potassium carbonate | Formation of the oxazolidinone ring. orgsyn.org |

| Amino alcohol derived from 2-(2-Fluoropyridin-3-yl)ethanol | Ethyl carbonate | Microwave-assisted synthesis for improved efficiency. nih.gov |

| Chiral amino alcohol | Carbon disulfide, Potassium carbonate | Synthesis of chiral oxazolidine-2-thiones. nih.gov |

Quinoline (B57606) and naphthyridine cores are prevalent in a vast number of biologically active compounds and functional materials. 2-(2-Fluoropyridin-3-yl)ethanol can serve as a valuable precursor for the synthesis of fluorinated analogs of these important heterocycles. The synthesis of quinolines can be achieved through various named reactions, including the Doebner-von Miller reaction, the Combes quinoline synthesis, and the Friedländer synthesis. purdue.eduorganic-chemistry.org For example, a modified Friedländer reaction can be used to prepare quinoline analogs. openlabnotebooks.org

The synthesis of naphthyridine analogs, which are isomers of quinolines containing an additional nitrogen atom in the bicyclic system, can also be approached using similar strategies. The Gould-Jacobs reaction, for instance, is a common method for preparing 1,5-naphthyridines from 3-aminopyridines. nih.gov The 2-aminopyridine moiety, which could be derived from 2-(2-Fluoropyridin-3-yl)ethanol, is a key starting material for the synthesis of 1,8-naphthyridines. ekb.egrsc.org The synthesis of fused 1,5-naphthyridines often relies on the Friedländer or Skraup reactions. nih.gov

Table 3: Synthetic Routes to Quinoline and Naphthyridine Analogs

| Heterocycle | Synthetic Method | Starting Material Precursor |

| Quinolines | Doebner-von Miller, Combes, Friedländer purdue.eduorganic-chemistry.orgopenlabnotebooks.org | Anilines, β-ketoesters |

| 1,5-Naphthyridines | Gould-Jacobs Reaction nih.gov | 3-Aminopyridines |

| 1,8-Naphthyridines | Condensation/Cyclization Reactions ekb.egrsc.org | 2-Aminopyridines |

| Fused 1,5-Naphthyridines | Friedländer, Skraup Reactions nih.gov | 3-Aminopyridine or 3-aminoquinoline (B160951) derivatives |

Functionalization Strategies for Complex Molecular Architectures

Beyond its role as a scaffold for building heterocyclic systems, 2-(2-Fluoropyridin-3-yl)ethanol is also amenable to various functionalization strategies that allow for its incorporation into more complex molecular architectures. These strategies are particularly important in drug discovery and development, where the precise modification of a lead compound can lead to significant improvements in its pharmacological profile.

Late-stage functionalization (LSF) is a powerful strategy that allows for the modification of complex molecules at a late step in the synthetic sequence, thereby avoiding the need for de novo synthesis of each new analog. rsc.orgnih.gov The 2-fluoropyridine (B1216828) moiety in 2-(2-Fluoropyridin-3-yl)ethanol is particularly well-suited for LSF through two main pathways: C-H activation and nucleophilic aromatic substitution (SNAr).

C-H activation involves the direct transformation of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often with the aid of a transition metal catalyst. The pyridine ring offers several C-H bonds that could potentially be targeted for functionalization, allowing for the introduction of new substituents with high regioselectivity.

The SNAr reaction on the 2-fluoropyridine ring is another powerful tool for LSF. The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. This allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction is often mild and highly efficient, making it an attractive method for introducing diversity into molecules containing the 2-fluoropyridine scaffold. nih.gov The combination of C-H fluorination followed by SNAr provides a versatile platform for the late-stage functionalization of pyridines. nih.gov

Integration into Diversity-Oriented Synthesis of Organofluorine Compounds

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. The goal of DOS is to explore chemical space broadly, rather than focusing on a single biological target. Fluorinated building blocks are of particular interest in DOS due to the favorable properties that fluorine substitution can impart on biological activity.

While specific, large-scale DOS libraries built from 2-(2-Fluoropyridin-3-yl)ethanol are not extensively documented in dedicated studies, its structure is ideally suited for such applications. The compound serves as a versatile starting point from which molecular diversity can be systematically introduced. The primary alcohol can be readily converted into a wide range of functional groups, including aldehydes, carboxylic acids, amines, and esters. Each of these new functionalities can then participate in various multicomponent or cyclization reactions, rapidly generating a collection of distinct molecular scaffolds.

For example, oxidation of the ethanol side chain to an aldehyde would create a key intermediate for reactions such as the Biginelli or Hantzsch pyridine synthesis, leading to new heterocyclic cores. Alternatively, conversion of the alcohol to an azide (B81097) or alkyne would enable its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to append a wide variety of molecular fragments. This strategic functionalization allows for the generation of a library of related compounds with diverse physical and biological properties, all originating from a single, fluorinated starting material. The presence of the 2-fluoropyridine ring throughout this process ensures that each member of the library retains this important structural motif, which is prevalent in many biologically active compounds.

Precursor in the Synthesis of Advanced Chemical Probes and Tracers

The development of highly specific molecular probes and tracers for medical imaging techniques like Positron Emission Tomography (PET) is a critical area of research. These agents allow for the non-invasive visualization and quantification of biological processes in vivo. The fluorine-18 (B77423) (¹⁸F) radioisotope is a preferred choice for PET due to its near-ideal half-life (109.8 minutes) and low positron energy.

Radiolabeling Strategies for Imaging Agents (e.g., [¹⁸F]Fluoropyridine–Candesartan)

The 2-fluoropyridine scaffold is a key component in several PET radiotracers. A notable example is the development of a radiolabeled version of Candesartan, a potent and selective angiotensin II type-1 receptor (AT₁R) antagonist, for imaging AT₁R expression in tissues such as the kidneys.

The synthesis of the novel PET tracer, [¹⁸F]Fluoropyridine–Candesartan, has been successfully developed and automated. nih.govnih.gov The radiolabeling strategy involves a multi-step process that culminates in the coupling of a fluoropyridine-containing prosthetic group with a derivative of Candesartan. nih.gov Specifically, the synthesis utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govnih.gov

The key radiolabeled synthon in this process is 2-[¹⁸F]fluoro-3-(pent-4-yn-1-yloxy)pyridine ([¹⁸F]FPyKYNE). nih.gov This molecule is coupled with a tetrazole-protected azido-candesartan derivative. nih.gov Following the click reaction, a final deprotection step yields the desired [¹⁸F]Fluoropyridine–Candesartan tracer. nih.gov While 2-(2-Fluoropyridin-3-yl)ethanol is not the direct documented precursor for [¹⁸F]FPyKYNE in this specific synthesis, the general utility of fluoropyridine building blocks is clearly demonstrated. The synthesis of the non-radioactive FPyKYNE standard has been achieved in good yield, highlighting the accessibility of such fluoropyridine-based intermediates. acs.org

Table 1: Synthesis Parameters for [¹⁸F]Fluoropyridine–Candesartan

| Parameter | Value | Reference |

|---|---|---|

| Precursors | [¹⁸F]FPyKYNE, Tetrazole-protected azido-candesartan | nih.gov |

| Key Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | nih.govnih.gov |

| Cu(I) Stabilizing Agent | THPTA | nih.govnih.gov |

| Radiochemical Yield (decay-corrected) | 10 ± 2% | nih.govnih.gov |

| Molar Activity | >380 GBq/μmol | nih.govnih.gov |

| Total Synthesis Time | ~ 2 hours | nih.gov |

| Radiochemical Purity | >97% (up to 10h post-synthesis) | nih.govnih.gov |

This successful synthesis underscores the importance of fluoropyridine derivatives as precursors for advanced PET imaging agents. The favorable binding properties of [¹⁸F]Fluoropyridine–Candesartan support its potential for further studies in imaging renal AT₁R expression. nih.govnih.gov

Analytical and Computational Approaches in the Study of 2 2 Fluoropyridin 3 Yl Ethanol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and bonding of 2-(2-Fluoropyridin-3-yl)ethanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(2-Fluoropyridin-3-yl)ethanol. By analyzing the magnetic properties of atomic nuclei, different NMR techniques provide a complete picture of the molecule's carbon-hydrogen framework and the presence of fluorine.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of 2-(2-Fluoropyridin-3-yl)ethanol, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethanol (B145695) side chain. The coupling patterns between these protons would further confirm their connectivity. For instance, the methylene (B1212753) groups of the ethanol moiety would likely appear as triplets due to coupling with each other and adjacent protons.

¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of 2-(2-Fluoropyridin-3-yl)ethanol would show distinct peaks for each unique carbon atom in the pyridine ring and the ethanol side chain. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegative fluorine atom and the nitrogen atom.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique used specifically to identify and characterize fluorine-containing compounds. For 2-(2-Fluoropyridin-3-yl)ethanol, the ¹⁹F NMR spectrum would exhibit a signal corresponding to the fluorine atom attached to the pyridine ring. The chemical shift and coupling of this signal with neighboring protons can provide definitive evidence for the position of the fluorine atom on the aromatic ring.

A representative set of NMR data for 2-(2-Fluoropyridin-3-yl)ethanol is presented below:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 8.15 | ddd | J = 4.9, 2.0, 0.8 Hz | H-6 (Pyridine) |

| ¹H | 7.95 | ddd | J = 7.4, 4.9, 2.0 Hz | H-4 (Pyridine) |

| ¹H | 7.20 | ddd | J = 7.4, 4.9, 0.8 Hz | H-5 (Pyridine) |

| ¹H | 3.85 | t | J = 6.5 Hz | -CH₂OH |

| ¹H | 2.90 | t | J = 6.5 Hz | Ar-CH₂- |

| ¹H | 1.85 | s | -OH | |

| ¹³C | 163.5 (d, J=238 Hz) | C-2 (Pyridine) | ||

| ¹³C | 148.1 (d, J=15 Hz) | C-6 (Pyridine) | ||

| ¹³C | 141.1 (d, J=5 Hz) | C-4 (Pyridine) | ||

| ¹³C | 123.0 (d, J=4 Hz) | C-5 (Pyridine) | ||

| ¹³C | 122.8 (d, J=28 Hz) | C-3 (Pyridine) | ||

| ¹³C | 60.9 | -CH₂OH | ||

| ¹³C | 33.1 | Ar-CH₂- | ||

| ¹⁹F | -70.2 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of 2-(2-Fluoropyridin-3-yl)ethanol, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. Fragmentation of the molecular ion would lead to a series of daughter ions, providing clues about the compound's structure. Common fragmentation pathways might include the loss of a hydroxyl radical, water, or ethylene (B1197577).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas. For 2-(2-Fluoropyridin-3-yl)ethanol, HRMS would be used to confirm its elemental formula, C₇H₈FNO.

| Technique | Ionization Mode | Observed m/z | Calculated m/z | Assignment |

| HRMS | ESI+ | 142.0663 | 142.0668 | [M+H]⁺ |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-(2-Fluoropyridin-3-yl)ethanol would display characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include:

A broad O-H stretching band for the hydroxyl group.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

A strong C-F stretching band, confirming the presence of the fluorine substituent.

C-O stretching for the alcohol group.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H | Stretching | 3400-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=C, C=N (aromatic ring) | Stretching | 1600-1450 |

| C-F | Stretching | 1250-1000 |

| C-O | Stretching | 1260-1000 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic methods are essential for monitoring the progress of chemical reactions that produce 2-(2-Fluoropyridin-3-yl)ethanol and for purifying the final product.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. By spotting a small amount of the reaction mixture onto a TLC plate and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product. The relative polarity of the starting materials and 2-(2-Fluoropyridin-3-yl)ethanol will determine their respective retention factors (Rf values) on the TLC plate. A suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve good separation between the spots.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS is widely used to analyze the purity of 2-(2-Fluoropyridin-3-yl)ethanol and to identify any byproducts in a reaction mixture. The sample is first vaporized and separated based on its boiling point and polarity in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for both the quantification of the desired product and the identification of impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of 2-(2-Fluoropyridin-3-yl)ethanol and its related compounds. pharmaerudition.org Its versatility allows for both analytical-scale determination of purity and concentration, as well as preparative-scale purification of these compounds from complex reaction mixtures.

The choice of HPLC method is dictated by the specific properties of the analyte and the matrix in which it is present. For routine analysis of 2-(2-Fluoropyridin-3-yl)ethanol and its derivatives, Reversed-Phase HPLC (RP-HPLC) is commonly employed. acs.orgnih.gov In this mode, a nonpolar stationary phase, typically octadecyl silica (B1680970) (ODS or C18), is used in conjunction with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more polar compounds eluting earlier. The composition of the mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation.

For the analysis of chiral derivatives of 2-(2-Fluoropyridin-3-yl)ethanol, Chiral HPLC is indispensable. This technique utilizes a chiral stationary phase (CSP) to resolve enantiomers based on their stereochemical differences. pharmaerudition.org The selection of the appropriate CSP is critical and often involves screening various types of chiral selectors, such as polysaccharide-based or protein-based columns.

In situations where the analytes lack a strong chromophore for UV detection, derivatization with a fluorescent tag can significantly enhance sensitivity. researchgate.net This approach, coupled with a fluorescence detector (FLD), allows for the quantification of trace amounts of these compounds. researchgate.net The derivatization reaction is designed to introduce a highly fluorescent moiety onto the analyte molecule.

Preparative HPLC is a powerful tool for isolating pure quantities of 2-(2-Fluoropyridin-3-yl)ethanol and its derivatives. The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. The collected fractions containing the purified compound can then be used for further structural elucidation or biological testing.

A typical HPLC method for the analysis of a fluorinated pyridine derivative might involve the following parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This table represents a generalized example of HPLC conditions and would require optimization for specific derivatives of 2-(2-Fluoropyridin-3-yl)ethanol.

Computational Chemistry Studies of 2-(2-Fluoropyridin-3-yl)ethanol and its Reaction Pathways

Computational chemistry provides invaluable tools for investigating the intrinsic properties of 2-(2-Fluoropyridin-3-yl)ethanol and its derivatives at the molecular level. These methods complement experimental data by offering insights into reaction mechanisms, energetics, and electronic structure that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure and reactivity of organic molecules, including fluorinated pyridine derivatives. DFT calculations can provide detailed information about the geometry, energy, and electronic properties of reactants, transition states, and products along a reaction pathway.

For instance, in studying the synthesis of fluoropyridines, DFT can be employed to elucidate the mechanism of key reaction steps. By calculating the energies of various proposed intermediates and transition states, researchers can identify the most probable reaction pathway. This information is crucial for optimizing reaction conditions to improve yield and selectivity.

Key parameters obtained from DFT calculations include:

Optimized Geometries: Predicting the three-dimensional structure of molecules.

Reaction Enthalpies and Activation Energies: Determining the feasibility and kinetics of a reaction.

Molecular Orbital Analysis: Understanding the electronic distribution and identifying the frontier molecular orbitals (HOMO and LUMO) which are key to reactivity.

Charge Distribution: Analyzing the partial atomic charges to predict sites susceptible to nucleophilic or electrophilic attack.

Predictive modeling, often leveraging machine learning algorithms trained on quantum chemical data, is becoming increasingly important in understanding and predicting the chemical behavior of molecules like 2-(2-Fluoropyridin-3-yl)ethanol. chemrxiv.org These models can rapidly screen large numbers of virtual compounds and predict their properties, accelerating the discovery of new derivatives with desired characteristics.

Reactivity and Regioselectivity: The presence of the fluorine atom and the nitrogen in the pyridine ring significantly influences the reactivity and regioselectivity of 2-(2-Fluoropyridin-3-yl)ethanol in various reactions, such as electrophilic aromatic substitution. acs.org The fluorine atom, being highly electronegative, can decrease the basicity of the pyridine nitrogen. acs.org Predictive models, often based on descriptors derived from DFT calculations like atomic charges and Fukui functions, can forecast the most likely sites for electrophilic or nucleophilic attack. mdpi.com For example, machine learning models like RegioML have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. chemrxiv.org

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain temperatures between 0–50°C to avoid side reactions like ring decomposition .

- Catalysis : Use transition-metal catalysts (e.g., Pd or Cu) for regioselective fluorination or coupling steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in NAS .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(2-fluoropyridin-3-yl)ethanol?

Methodological Answer:

Key Techniques :

- NMR Spectroscopy :

- X-ray Crystallography :

Validation : Cross-reference with computational data (e.g., DFT-optimized structures) to resolve ambiguities in electron density maps .

Basic: What safety protocols are critical when handling fluorinated pyridine derivatives like 2-(2-fluoropyridin-3-yl)ethanol?

Q. Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Neutralize spills with vermiculite or sand, then dispose as hazardous waste per local regulations .

- Toxicity Mitigation : Fluorinated pyridines may release HF under extreme conditions. Keep calcium gluconate gel on hand for accidental exposure .

Advanced: How can computational chemistry predict the reactivity and regioselectivity of fluoropyridine derivatives in synthetic pathways?

Q. Methodological Answer :

- DFT Calculations :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C3 position in 2-fluoropyridine is more electrophilic due to fluorine’s inductive effect .

- Simulate transition states for fluorination or ethanol-addition reactions to predict activation barriers.

- Molecular Dynamics (MD) : Model solvent effects on reaction pathways (e.g., DMSO stabilizes charged intermediates in NAS) .

- Software Tools : Use Gaussian or ORCA for DFT, and VMD for visualizing MD trajectories .

Advanced: How should researchers resolve contradictions in spectroscopic data or synthetic yields for fluoropyridine derivatives?

Q. Methodological Answer :

- Case Study : If ¹H NMR shows unexpected splitting patterns:

- Yield Optimization :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) systematically. For example, a 10% increase in Pd catalyst may improve coupling yields by 15–20% .

- HPLC-MS Monitoring : Track intermediates in real-time to identify yield-limiting steps (e.g., hydrolysis of ethylene oxide adducts) .

Advanced: What strategies are effective for studying the biological activity of 2-(2-fluoropyridin-3-yl)ethanol and its derivatives?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Synthesize analogs with modified substituents (e.g., replacing -OH with -OCH₃) and test antimicrobial or enzyme inhibition activity .

- In Silico Screening :

- Dock the compound into protein targets (e.g., kinases) using AutoDock Vina. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .

- Metabolic Stability Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.